molecular formula C14H18N4O B11789975 5-Amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxamide

5-Amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11789975
M. Wt: 258.32 g/mol
InChI Key: PDWXAQWKFUJCAA-UHFFFAOYSA-N
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Description

5-Amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-butylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent amination to introduce the amino group at the 5-position. The reaction conditions often involve heating under reflux with suitable solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-Amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of signaling cascades that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide
  • 5-Amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxamide
  • 5-Amino-1-(4-propylphenyl)-1H-pyrazole-4-carboxamide

Uniqueness

5-Amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxamide is unique due to its butyl substituent, which can influence its lipophilicity and, consequently, its biological activity. This structural variation can lead to differences in how the compound interacts with biological targets, making it a valuable molecule for specific applications.

Properties

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

5-amino-1-(4-butylphenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C14H18N4O/c1-2-3-4-10-5-7-11(8-6-10)18-13(15)12(9-17-18)14(16)19/h5-9H,2-4,15H2,1H3,(H2,16,19)

InChI Key

PDWXAQWKFUJCAA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N)N

Origin of Product

United States

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